molecular formula C12H11N3O4 B8289210 2,3-Dimethoxy-7-nitro-5-vinyl-quinoxaline

2,3-Dimethoxy-7-nitro-5-vinyl-quinoxaline

Cat. No. B8289210
M. Wt: 261.23 g/mol
InChI Key: GRFAECZOLCNODU-UHFFFAOYSA-N
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Patent
US06080743

Procedure details

A mixture of 3.14 g (1 mmol) of 5-bromo-2,3-dimethoxy-7-nitro-quinoxaline, 6.34 g (2 mmol) of tributylvinylstannane, 1.26 g (3 mmol) of lithium chloride and 1.4 g (0.2 mmol) of bis(triphenylphosphine)-palladium(II) chloride in 20 ml of dimethylformamide is heated for 2 hours at 100° C. The mixture is cooled to room temperature and concentrated to dryness by evaporation under reduced pressure. Purification by flash chromatography using toluene as eluant yields the title compound in the form of a slightly yellowish solid.
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
tributylvinylstannane
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([O:17][CH3:18])[C:6]([O:15][CH3:16])=[N:7]2.[CH2:19](C([SnH3])=C(CCCC)CCCC)[CH2:20]CC.[Cl-].[Li+]>CN(C)C=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:16][O:15][C:6]1[C:5]([O:17][CH3:18])=[N:4][C:3]2[C:8](=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:2]=2[CH:19]=[CH2:20])[N:7]=1 |f:2.3,^1:43,62|

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
BrC1=C2N=C(C(=NC2=CC(=C1)[N+](=O)[O-])OC)OC
Name
tributylvinylstannane
Quantity
6.34 g
Type
reactant
Smiles
C(CCC)C(=C(CCCC)CCCC)[SnH3]
Name
Quantity
1.26 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
1.4 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
COC1=NC2=CC(=CC(=C2N=C1OC)C=C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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